molecular formula C8H5BrF2O2 B6160723 2-(2-bromo-3,5-difluorophenyl)acetic acid CAS No. 1782532-03-9

2-(2-bromo-3,5-difluorophenyl)acetic acid

Cat. No.: B6160723
CAS No.: 1782532-03-9
M. Wt: 251.02 g/mol
InChI Key: OIIBMXMFBZDOTL-UHFFFAOYSA-N
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Description

2-(2-Bromo-3,5-difluorophenyl)acetic acid is an organic compound with the molecular formula C8H5BrF2O2 It is a derivative of acetic acid, where the hydrogen atoms on the phenyl ring are substituted with bromine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-bromo-3,5-difluorophenyl)acetic acid typically involves the bromination and fluorination of phenylacetic acid derivatives. One common method includes the following steps:

    Bromination: Phenylacetic acid is treated with bromine in the presence of a catalyst to introduce the bromine atom at the desired position on the phenyl ring.

    Fluorination: The brominated intermediate is then subjected to fluorination using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or similar reagents to introduce the fluorine atoms.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Bromo-3,5-difluorophenyl)acetic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to alcohols.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).

Major Products:

  • Substituted derivatives with various functional groups.
  • Oxidized or reduced forms of the compound.

Scientific Research Applications

2-(2-Bromo-3,5-difluorophenyl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-bromo-3,5-difluorophenyl)acetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The presence of bromine and fluorine atoms can influence its binding affinity and specificity towards molecular targets.

Comparison with Similar Compounds

  • 2-(2-Bromo-4,5-difluorophenyl)acetic acid
  • 2-(6-Bromo-2,3-difluorophenyl)acetic acid

Comparison:

  • Structural Differences: The position of bromine and fluorine atoms on the phenyl ring varies among these compounds, leading to differences in their chemical and physical properties.
  • Reactivity: The reactivity of these compounds can differ based on the electronic effects of the substituents.
  • Applications: While they may share similar applications, the specific properties of each compound can make them more suitable for certain uses.

Properties

IUPAC Name

2-(2-bromo-3,5-difluorophenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF2O2/c9-8-4(2-7(12)13)1-5(10)3-6(8)11/h1,3H,2H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIIBMXMFBZDOTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1CC(=O)O)Br)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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